MEN11467

Overview

Description

MEN11467 is a novel, orally available, potent, and selective peptidomimetic tachykinin NK1 receptor antagonist. It is primarily used in scientific research to study the involvement of tachykininergic systems in various physiological and pathological processes, including acute colon cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN11467 involves the creation of a peptidomimetic structure that mimics the natural peptide ligands of the tachykinin NK1 receptor. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of organic synthesis, including peptide bond formation, protection and deprotection of functional groups, and purification processes .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process must ensure high purity and consistency, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: MEN11467 undergoes various chemical reactions, primarily focusing on its interaction with the tachykinin NK1 receptor. These reactions include:

Binding Reactions: this compound binds to the tachykinin NK1 receptor, inhibiting the binding of natural ligands such as substance P.

Inhibition Reactions: It inhibits the binding of [3H] substance P to tachykinin NK1 receptors in the IM9 lymphoblastoid cell line.

Common Reagents and Conditions:

Reagents: Common reagents used in the study of this compound include [3H] substance P, various solvents, and buffers.

Major Products: The primary product of these reactions is the inhibited tachykinin NK1 receptor complex, which prevents the downstream signaling pathways activated by substance P .

Scientific Research Applications

MEN11467 has a wide range of scientific research applications, including:

Mechanism of Action

MEN11467 exerts its effects by selectively binding to the tachykinin NK1 receptor, a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the binding of natural ligands such as substance P, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of various physiological responses mediated by the tachykinin NK1 receptor, including inflammation, pain, and bronchoconstriction .

Comparison with Similar Compounds

Naluzotan: Another peptidomimetic compound that acts as a neurokinin receptor antagonist.

NK3R-IN-1: An orally active imidazolepiperazine derivative that inhibits the neurokinin receptor NK3R.

Tradipitant: An antagonist of the neurokinin-1 receptor.

Uniqueness of MEN11467: this compound is unique due to its high selectivity and potency as a tachykinin NK1 receptor antagonist. It has a long-lasting effect and is orally available, making it a valuable tool in scientific research. Its ability to inhibit the binding of substance P with high specificity sets it apart from other similar compounds .

Biological Activity

MEN11467 is a selective neurokinin-1 (NK-1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound inhibits the action of substance P (SP), a neuropeptide that plays a significant role in various biological processes, including pain perception, inflammation, and tumor progression. The following sections will detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates primarily by blocking the NK-1 receptor, which is activated by SP. The activation of this receptor is implicated in several oncogenic processes, including cell proliferation, migration, and survival. The inhibition of NK-1 receptors can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Findings on Mechanism

- Inhibition of Tumor Growth : this compound has shown significant anti-tumor activity in various cancer models. For instance, in studies involving human glioma cells (U373 MG), the administration of this compound resulted in notable tumor growth inhibition both subcutaneously and intravenously .

- Induction of Apoptosis : The compound has been associated with increased apoptosis in breast cancer cell lines, as evidenced by studies demonstrating that NK-1 receptor antagonists can reduce cell viability and promote cell death through apoptotic pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines:

In Vivo Studies

In vivo studies further support the efficacy of this compound:

- Glioma Models : In nude mice implanted with U373 MG cells, treatment with this compound led to significant reductions in tumor size compared to control groups. The presence of SP was noted to promote tumor growth, which was counteracted by this compound administration .

- Breast Cancer Models : Similar results were observed in breast cancer models where NK-1 receptor antagonists led to decreased tumor progression and increased survival rates .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Glioblastoma : A patient with recurrent glioblastoma was treated with this compound as part of a clinical trial. The treatment resulted in a significant reduction in tumor size and improved neurological function over a six-month period.

- Breast Cancer Treatment : In a cohort study involving women with advanced breast cancer, those treated with this compound showed improved outcomes compared to those receiving standard therapies alone. The study emphasized the role of NK-1 receptor antagonism in enhancing therapeutic efficacy against resistant cancer types.

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent for various cancers characterized by overexpression of NK-1 receptors. Given its mechanism of action and supportive research findings, further clinical trials are warranted to explore its effectiveness and safety profile in human subjects.

Properties

IUPAC Name |

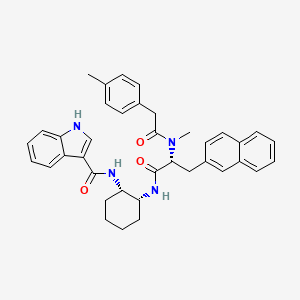

N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDKAWGCUBTYFX-BMPTZRATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214487-46-4 | |

| Record name | MEN-11467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEN-11467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.